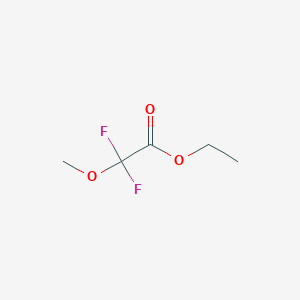
Lithium(1+)8-chloronaphthalene-1-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+)8-chloronaphthalene-1-sulfinate is an organosulfur compound that features a lithium ion coordinated to an 8-chloronaphthalene-1-sulfinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lithium(1+)8-chloronaphthalene-1-sulfinate typically involves the sulfonation of 8-chloronaphthalene followed by lithiation. A common method includes:
Sulfonation: 8-chloronaphthalene is reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group at the 1-position, forming 8-chloronaphthalene-1-sulfonic acid.
Lithiation: The sulfonic acid derivative is then neutralized with lithium hydroxide or lithium carbonate to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming sulfone derivatives.
Reduction: Reduction of the sulfonate group can lead to the formation of thiol or sulfide derivatives.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents.
Major Products:
Oxidation: 8-chloronaphthalene-1-sulfone.
Reduction: 8-chloronaphthalene-1-thiol or 8-chloronaphthalene-1-sulfide.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Chemistry:
Catalysis: Used as a ligand in transition metal catalysis for organic transformations.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its unique structural features.
Industry:
Materials Science: Utilized in the development of novel materials with specific electronic or photonic properties.
Battery Technology: Investigated for use in lithium-sulfur batteries due to its ability to stabilize polysulfides and improve battery performance.
Mechanism of Action
The mechanism by which lithium(1+)8-chloronaphthalene-1-sulfinate exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating to metal centers and facilitating various catalytic cycles. In battery technology, it helps in the stabilization of polysulfides, thereby enhancing the efficiency and lifespan of lithium-sulfur batteries .
Comparison with Similar Compounds
- Lithium(1+)8-bromonaphthalene-1-sulfinate
- Lithium(1+)8-fluoronaphthalene-1-sulfinate
- Lithium(1+)8-methylnaphthalene-1-sulfinate
Comparison: Lithium(1+)8-chloronaphthalene-1-sulfinate is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with other molecules. Compared to its bromine and fluorine analogs, the chlorine derivative may exhibit different electronic and steric properties, affecting its suitability for specific applications.
Properties
Molecular Formula |
C10H6ClLiO2S |
|---|---|
Molecular Weight |
232.6 g/mol |
IUPAC Name |
lithium;8-chloronaphthalene-1-sulfinate |
InChI |
InChI=1S/C10H7ClO2S.Li/c11-8-5-1-3-7-4-2-6-9(10(7)8)14(12)13;/h1-6H,(H,12,13);/q;+1/p-1 |
InChI Key |
BZZUDDMNBUKMAJ-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=CC2=C(C(=C1)S(=O)[O-])C(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


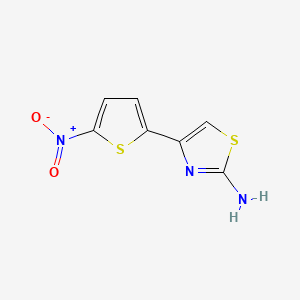
![2-ethyl-2H,3H-thieno[3,4-b][1,4]dioxine](/img/structure/B13584614.png)
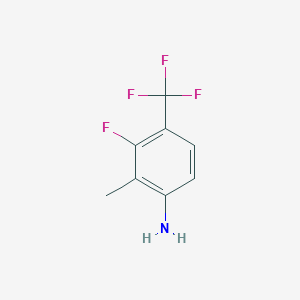

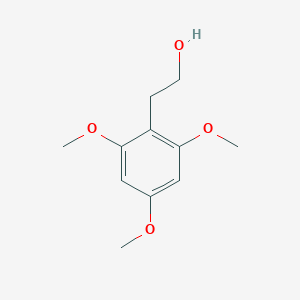
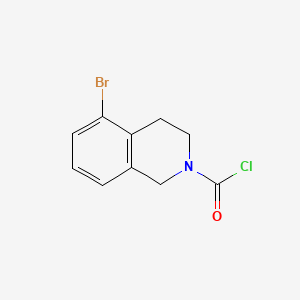

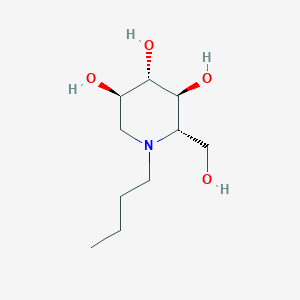
![N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide](/img/structure/B13584650.png)

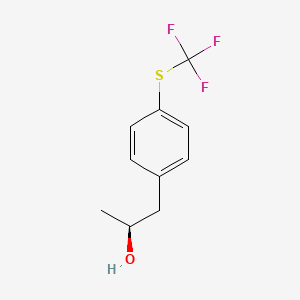
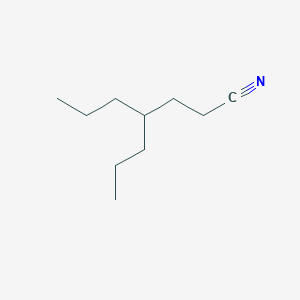
![N-[4-[(3-methylanilino)sulfamoyl]phenyl]acetamide](/img/structure/B13584673.png)
